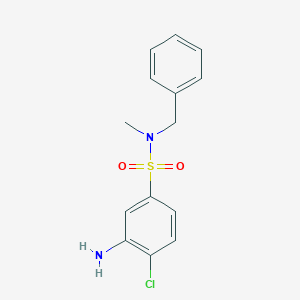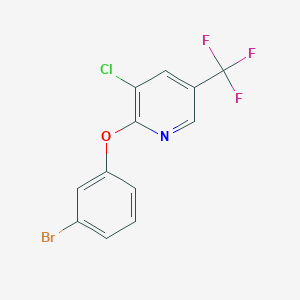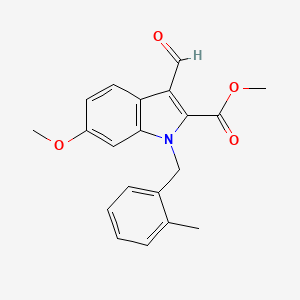
Methyl 3-formyl-6-methoxy-1-(2-methylbenzyl)-1H-indole-2-carboxylate
Übersicht
Beschreibung
Methyl 3-formyl-6-methoxy-1-(2-methylbenzyl)-1H-indole-2-carboxylate, or M3FM2MC, is a novel compound that has recently been studied for its potential applications in scientific research.
Wirkmechanismus
M3FM2MC acts as an inhibitor of certain enzymes involved in the regulation of gene expression. Specifically, it has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC). HDAC is a key enzyme involved in the regulation of gene expression, and its inhibition by M3FM2MC can lead to changes in gene expression.
Biochemical and Physiological Effects
M3FM2MC has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of HDAC, leading to changes in gene expression. Additionally, M3FM2MC has been shown to inhibit the activity of certain enzymes involved in the regulation of metabolic pathways, leading to changes in metabolic pathways. Finally, M3FM2MC has been shown to have anti-inflammatory and anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
M3FM2MC has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity, making it suitable for use in experiments. Additionally, it has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying gene expression, protein-protein interactions, and metabolic pathways.
However, there are some limitations to the use of M3FM2MC in lab experiments. For example, it has not been extensively studied and its mechanism of action is not fully understood. Additionally, its effects on gene expression, protein-protein interactions, and metabolic pathways are not yet fully understood.
Zukünftige Richtungen
There are several potential future directions for research on M3FM2MC. For example, further research could be conducted to better understand the mechanism of action of M3FM2MC and its effects on gene expression, protein-protein interactions, and metabolic pathways. Additionally, further research could be conducted to investigate the potential therapeutic applications of M3FM2MC, such as its anti-inflammatory and anti-cancer effects. Finally, further research could be conducted to investigate the potential toxicity of M3FM2MC, as well as its potential interactions with other drugs.
Wissenschaftliche Forschungsanwendungen
M3FM2MC has been studied for its potential applications in scientific research, such as the study of gene expression, protein-protein interactions, and enzyme activity. It has been used to study the role of certain enzymes in the regulation of gene expression, as well as the role of protein-protein interactions in the regulation of gene expression. Additionally, M3FM2MC has been used to study the role of enzymes in the regulation of metabolic pathways.
Eigenschaften
IUPAC Name |
methyl 3-formyl-6-methoxy-1-[(2-methylphenyl)methyl]indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-13-6-4-5-7-14(13)11-21-18-10-15(24-2)8-9-16(18)17(12-22)19(21)20(23)25-3/h4-10,12H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGLSMICACKPSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=C(C=CC(=C3)OC)C(=C2C(=O)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-formyl-6-methoxy-1-(2-methylbenzyl)-1H-indole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-Isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid](/img/structure/B1387169.png)


![N-Methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]propan-2-amine](/img/structure/B1387178.png)
![6-Methoxy-3,4-dihydrospiro[chromene-2,1'-cycloheptan]-4-ol](/img/structure/B1387180.png)
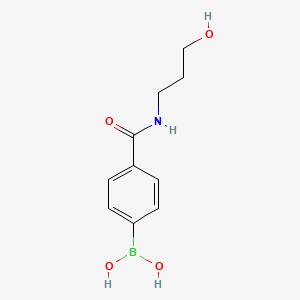

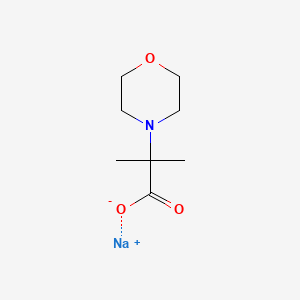
![(3R,6aS,11aS)-3,4a,7a-Trihydroxy-10a-methyl-9-(5-oxo-2,5-dihydrofuran-3-yl)hexadecahydro-11bH-cyclopenta[b]phenanthrene-11b-carbaldehyde](/img/structure/B1387186.png)
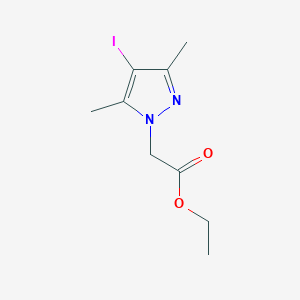

![(2E)-3-{2-[(3,5-Dimethylisoxazol-4-YL)methoxy]phenyl}acrylic acid](/img/structure/B1387190.png)
